molecular formula C6H9NO2 B1514515 1H-Pyrrole-3,4-dimethanol CAS No. 66582-72-7

1H-Pyrrole-3,4-dimethanol

Cat. No.: B1514515
CAS No.: 66582-72-7
M. Wt: 127.14 g/mol
InChI Key: HBXRQGSUIKZNNX-UHFFFAOYSA-N
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Description

1H-Pyrrole-3,4-dimethanol is an organic compound belonging to the pyrrole family, characterized by its unique structure featuring a five-membered ring with two adjacent nitrogen atoms. This compound is known for its versatility and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3,4-dimethanol can be synthesized through several methods, including the reduction of pyrrole derivatives or the cyclization of appropriate precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with ammonia under specific conditions to form the pyrrole ring.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow reactors and automated monitoring systems are often employed to optimize production efficiency.

Chemical Reactions Analysis

1H-Pyrrole-3,4-dimethanol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyrrole-3,4-dione derivatives, which are useful in further chemical transformations.

  • Reduction: Reduction reactions can convert the pyrrole ring to a more saturated structure, leading to different functional groups.

  • Substitution: Substitution reactions at the pyrrole ring can introduce various substituents, altering the compound's properties and reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Pyrrole-3,4-dione derivatives.

  • Reduction: Saturated pyrrole derivatives.

  • Substitution: Substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

1H-Pyrrole-3,4-dimethanol is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a building block for synthesizing complex organic molecules.

  • Biology: In the study of biological systems and the development of bioactive compounds.

  • Medicine: As a precursor for pharmaceuticals and therapeutic agents.

  • Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Pyrrole-3,4-dimethanol exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can vary widely based on the biological system and the desired outcome.

Comparison with Similar Compounds

  • 1H-Pyrrole-2,4-dimethanol

  • 1H-Pyrrole-3-carboxylic acid

  • 1H-Pyrrole-2-carboxylic acid

Properties

IUPAC Name

[4-(hydroxymethyl)-1H-pyrrol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-3-5-1-7-2-6(5)4-9/h1-2,7-9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXRQGSUIKZNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10797792
Record name (1H-Pyrrole-3,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10797792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66582-72-7
Record name (1H-Pyrrole-3,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10797792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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